Cas no 1116099-07-0 (3,5-Difluoro-4-iodopyridine)

3,5-Difluoro-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Difluoro-4-iodopyridine
- 3,5-Difluoro-4-iodo-pyridine
- AG-L-58925
- AK128271
- CTK7C2767
- KB-234213
- QC-10278
- SureCN617427
- DTXSID90718844
- DA-15466
- SY112479
- A894711
- 1116099-07-0
- 3,5-Difluoro-4-iodopyridine;
- EN300-646250
- CS-0186743
- SCHEMBL617427
- IOOXDBPYLFQAQH-UHFFFAOYSA-N
- DS-5798
- MFCD13185558
- AKOS015853273
- AMY12488
-
- MDL: MFCD13185558
- Inchi: InChI=1S/C5H2F2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
- InChI Key: IOOXDBPYLFQAQH-UHFFFAOYSA-N
- SMILES: IC1=C(F)C=NC=C1F
Computed Properties
- Exact Mass: 240.91956
- Monoisotopic Mass: 240.92000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 2.129±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 184.2±35.0 ºC (760 Torr),
- Flash Point: 65.2±25.9 ºC,
- Solubility: Very slightly soluble (0.94 g/l) (25 º C),
- PSA: 12.89
3,5-Difluoro-4-iodopyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3,5-Difluoro-4-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0036-1G |
3,5-difluoro-4-iodopyridine |
1116099-07-0 | 95% | 1g |
¥ 712.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0036-5G |
3,5-difluoro-4-iodopyridine |
1116099-07-0 | 95% | 5g |
¥ 2,389.00 | 2023-04-03 | |
Enamine | EN300-646250-0.1g |
3,5-difluoro-4-iodopyridine |
1116099-07-0 | 0.1g |
$1157.0 | 2023-05-30 | ||
Enamine | EN300-646250-0.25g |
3,5-difluoro-4-iodopyridine |
1116099-07-0 | 0.25g |
$1209.0 | 2023-05-30 | ||
abcr | AB451337-5 g |
3,5-Difluoro-4-iodopyridine |
1116099-07-0 | 5g |
€788.30 | 2022-03-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL070-25g |
3,5-Difluoro-4-iodopyridine |
1116099-07-0 | 95% | 25g |
9504CNY | 2021-05-08 | |
abcr | AB451337-1 g |
3,5-Difluoro-4-iodopyridine |
1116099-07-0 | 1g |
€315.20 | 2022-03-02 | ||
Chemenu | CM175780-1g |
3,5-Difluoro-4-iodopyridine |
1116099-07-0 | 97% | 1g |
$147 | 2022-06-14 | |
Alichem | A023025321-5g |
3,5-Difluoro-4-iodopyridine |
1116099-07-0 | 97% | 5g |
$571.14 | 2023-09-04 | |
Chemenu | CM175780-5g |
3,5-Difluoro-4-iodopyridine |
1116099-07-0 | 97% | 5g |
$468 | 2021-08-05 |
3,5-Difluoro-4-iodopyridine Related Literature
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
Additional information on 3,5-Difluoro-4-iodopyridine
Recent Advances in the Application of 3,5-Difluoro-4-iodopyridine (CAS: 1116099-07-0) in Chemical Biology and Pharmaceutical Research
3,5-Difluoro-4-iodopyridine (CAS: 1116099-07-0) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique reactivity profile and potential for selective functionalization. Recent studies have highlighted its utility in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and radiopharmaceuticals. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 3,5-Difluoro-4-iodopyridine as a precursor for the synthesis of pyridine-based EGFR inhibitors. The researchers utilized the iodine substituent for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the pyridine core. The resulting compounds showed nanomolar potency against resistant EGFR mutants, with improved metabolic stability compared to earlier generations of inhibitors.
In the field of positron emission tomography (PET) tracer development, 3,5-Difluoro-4-iodopyridine has gained attention as a scaffold for fluorine-18 labeling. A recent Nature Communications article described its use in creating novel PET probes for imaging neuroinflammation. The difluoro substitution pattern was found to significantly influence blood-brain barrier penetration, while the iodine position allowed for straightforward radiofluorination via isotopic exchange.
Mechanistic studies have revealed interesting aspects of this compound's reactivity. Quantum chemical calculations published in Organic Letters (2024) suggest that the 4-iodo group activates the pyridine ring toward nucleophilic aromatic substitution, while the 3,5-difluoro substitution modulates both electronic and steric properties. This dual functionality makes it particularly valuable for constructing complex molecular architectures with precise control over regiochemistry.
The pharmaceutical industry has shown growing interest in 3,5-Difluoro-4-iodopyridine, with several patent applications filed in 2023-2024 describing its incorporation into drug candidates. One notable example includes its use in developing next-generation antiviral agents targeting RNA-dependent RNA polymerases. The compound's ability to participate in both metal-catalyzed cross-couplings and nucleophilic substitutions has made it a preferred intermediate in parallel synthesis approaches.
Ongoing research is exploring the potential of 3,5-Difluoro-4-iodopyridine in covalent drug design. Preliminary results presented at the 2024 ACS National Meeting demonstrated its utility in creating targeted covalent inhibitors through selective displacement of the iodine with cysteine residues in target proteins. This approach combines the advantages of irreversible inhibition with the selectivity afforded by the difluoropyridine scaffold.
As research progresses, challenges remain in optimizing the synthetic routes for large-scale production of 3,5-Difluoro-4-iodopyridine while maintaining cost-effectiveness. Recent advances in continuous flow chemistry show promise in addressing these scalability issues, as reported in a 2024 Chemical Engineering Journal publication. These developments are expected to further expand the compound's applications in drug discovery and development pipelines.
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